D-Fructose-5,6-13C2
Description
Properties
Molecular Formula |
C₄¹³C₂H₁₂O₆ |
|---|---|
Molecular Weight |
182.14 |
Synonyms |
Advantose FS 95-5,6-13C2; D-(-)-Fructose-5,6-13C2; D-(-)-Levulose-5,6-13C2; D-Arabino-2-hexulose-5,6-13C2; Fructose-5,6-13C2; Fruit Sugar-5,6-13C2; Fujifructo L 95-5,6-13C2; Furucton-5,6-13C2; Hi-Fructo 970-5,6-13C2; Krystar-5,6-13C2; Krystar 300-5,6 |
Origin of Product |
United States |
Methodological Frameworks for D Fructose 5,6 13c2 Application
Experimental Design Strategies Utilizing D-Fructose-5,6-13C2
The use of this compound and other 13C-labeled fructose (B13574) variants in experimental design allows researchers to trace the metabolic fate of fructose carbons. This strategy is crucial for understanding how different cell types and tissues utilize fructose for energy production, biosynthesis, and signaling.
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools for dissecting the metabolic pathways involving fructose at a cellular level. These systems offer a controlled environment to study the direct effects of fructose on specific cell types without the confounding variables present in whole organisms.
Studies using human adipocyte cell lines, such as Simpson-Golabi-Behmel Syndrome (SGBS) cells, have been instrumental in elucidating the role of fructose in fat metabolism. unisi.itnih.govnih.gov In adipocytes, which lack fructokinase, fructose is primarily metabolized by hexokinase to fructose-6-phosphate (B1210287). mdpi.com This can then be converted to glucose-6-phosphate, influencing various metabolic pathways. mdpi.com
Research employing uniformly labeled [U-13C6]-D-fructose has demonstrated that fructose robustly stimulates anabolic processes in adipocytes, including the synthesis of glutamate (B1630785) and de novo fatty acids. nih.govnih.gov A stable isotope-based dynamic profiling method revealed that increasing fructose concentrations led to the conversion of pyruvate (B1213749) to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to form glutamate. unisi.itmdpi.com This indicates that fructose serves as a carbon source for both energy production and the synthesis of essential molecules. Furthermore, studies have shown that fructose can augment the release of free palmitate from differentiated adipocytes, suggesting a role in adiposity. nih.govnih.gov
| Experimental Model | Key Findings with Labeled Fructose | Reference |
| Differentiating and Differentiated SGBS Adipocytes | Fructose stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. nih.govnih.gov | nih.govnih.gov |
| Differentiated SGBS Adipocytes | Increasing fructose concentrations trigger pyruvate conversion to acetyl-CoA to form glutamate. unisi.itmdpi.com | unisi.itmdpi.com |
| Differentiated Adipocytes | Fructose augments the release of free palmitate. nih.govnih.gov | nih.govnih.gov |
| Cultured Adipocytes | Fructose can trigger the oxidation of glucose to lactate (B86563) in a dose-dependent manner. encyclopedia.pubresearchgate.net | encyclopedia.pubresearchgate.net |
The metabolism of fructose in cancer cells has been a subject of intense investigation, with 13C-labeled fructose being a key tool. cancer.govaacrjournals.org Unlike normal cells, many cancer cell types exhibit altered metabolic pathways and can readily utilize fructose to fuel their proliferation. researchgate.netnih.gov
In pancreatic cancer cell lines like Panc-1 and MiaPaCa-2, studies using [U-13C6]-D-fructose have shown that fructose is preferentially metabolized through the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) to synthesize nucleic acids. aacrjournals.orgresearchgate.net This is in contrast to glucose, which is primarily used for glycolysis and fatty acid synthesis. aacrjournals.org The enzyme transketolase plays a crucial role in this process, and its expression is often increased in pancreatic cancer cells. aacrjournals.orgresearchgate.net Similarly, in colorectal cancer cells, fructose metabolism is upregulated to fuel glycolysis and subsequent fatty acid synthesis. frontiersin.org
Interestingly, some studies have found that while certain cancer cells can take up fructose, they may not metabolize it directly in significant amounts in vitro. bioengineer.org Instead, the liver may convert dietary fructose into lipids, which are then taken up by the tumor cells to support their growth. the-scientist.comcancer.gov Isotope tracing assays using 13C-fructose in A549 and U87 cancer cells have confirmed its contribution to downstream glycolytic metabolites like lactate in a concentration and time-dependent manner. d-nb.info
| Cell Line | Key Findings with Labeled Fructose | Reference |
| Panc-1, MiaPaCa-2 (Pancreatic Cancer) | Fructose is preferentially metabolized via the non-oxidative PPP for nucleic acid synthesis. aacrjournals.orgresearchgate.netfrontiersin.org | aacrjournals.orgresearchgate.netfrontiersin.org |
| HepG2 (Hepatoblastoma) | Fructose addition increases ribose synthesis via the transketolase-regulated nonoxidative pathway. aacrjournals.org | aacrjournals.org |
| Various Cancer Cell Lines (Melanoma, Breast, Cervical) | Minimal direct metabolism of [U-13C]fructose in vitro compared to [U-13C]glucose. bioengineer.org | bioengineer.org |
| A549, U87 (Lung, Glioblastoma) | Production of 13C-lactate from 13C-fructose is detectable in a concentration- and time-dependent manner. d-nb.info | d-nb.info |
The brain is a highly metabolic organ, and understanding how different fuel sources are utilized by neuronal cells is critical. While glucose is the primary energy source for the brain, the role of fructose is also being explored. The use of 13C-labeled substrates combined with techniques like 13C magnetic resonance spectroscopy (MRS) allows for the non-invasive investigation of brain metabolism in culture. researchgate.net
Studies using primary cultures of neural cells can employ 13C-labeled fructose to trace its entry into metabolic pathways such as glycolysis and the TCA cycle. unl.pt This allows for the quantification of metabolic rates through specific pathways and provides insights into the distinct metabolic activities of different neural cell types. researchgate.net For instance, hyperpolarized [2-13C]-fructose has been developed as a probe for in vivo metabolic imaging, suggesting its potential application in studying neuronal metabolism. capes.gov.brnih.gov
Microbial and yeast systems provide powerful models for studying fundamental metabolic processes. The yeast Saccharomyces cerevisiae, a widely used model organism, can ferment fructose. atamanchemicals.commdpi.com Metabolic flux analysis using 13C-labeled substrates is a common technique to quantify intracellular fluxes in yeast. oup.com
In Saccharomyces cerevisiae, studies using 13C-labeled glucose have been used to estimate the flux through pathways like the pentose phosphate pathway. oup.com While specific studies using this compound were not detailed in the provided search results, the established methodologies with other labeled sugars are directly applicable. For example, in fructophilic yeasts, which prefer fructose over glucose, 13C-labeled glucose has been used to show that it can be converted to fructose to produce mannitol (B672). frontiersin.org This highlights the intricate metabolic adaptations in these organisms. Computational models are also used to predict metabolic engineering targets for the production of valuable chemicals in yeast, often involving the central carbon metabolism of sugars like fructose-6-phosphate. biorxiv.org
| Organism | Key Findings with Labeled Sugars | Reference |
| Saccharomyces cerevisiae | 13C-labeled glucose is used to estimate flux through the pentose phosphate pathway. oup.com | oup.com |
| Fructophilic Yeasts (e.g., Starmerella bombicola) | 13C-labeled glucose is converted to fructose for mannitol production. frontiersin.org | frontiersin.org |
Ex Vivo Isolated Organ and Tissue Perfusion Models
Ex vivo organ and tissue perfusion models bridge the gap between in vitro cell culture and in vivo studies. These models allow for the investigation of metabolic processes in an intact organ or tissue under controlled conditions, preserving the cellular architecture and interactions.
The use of 13C-labeled fructose in ex vivo perfusion of organs like the liver or adipose tissue can provide valuable data on fructose uptake, metabolism, and its effects on organ function. For instance, when a 13C-labeled fructose load is administered, the production of 13CO2 in the perfusate can provide an estimate of total fructose oxidation. unil.ch This approach can distinguish between direct oxidation within the perfused organ and the release of metabolites like lactate and glucose that can be oxidized elsewhere. unil.ch Although the direct use of this compound in ex vivo perfusion was not explicitly detailed in the search results, the principles of stable isotope labeling are well-established for this application. researchgate.net For example, hyperpolarized [2-13C]-fructose has been used for ex vivo spectroscopy studies, demonstrating its utility in such models. capes.gov.brnih.gov
Preclinical In Vivo Animal Models
Rodent models, particularly rats and mice, are instrumental in elucidating the metabolic fate of ¹³C-labeled fructose. These studies allow for the investigation of fructose metabolism under various physiological and pathological conditions.
In a study involving ketohexokinase (KHK) knockout mice, which model essential fructosuria in humans, the metabolism of orally administered [6-¹³C]fructose was examined. The results showed significant differences in the metabolic handling of fructose compared to wild-type mice. In KHK knockout mice, there were markedly elevated levels of plasma and urinary ¹³C-fructose. Furthermore, the conversion of [6-¹³C]fructose into plasma ¹³C-glucose and ¹³C-lactate was reduced. physiology.org A key finding was the detection of significant levels of [6-¹³C]fructose-6-phosphate in the skeletal muscle of these knockout mice, a metabolite not observed in wild-type mice. This suggests that in the absence of KHK, fructose is shunted towards phosphorylation by hexokinase in muscle tissue. physiology.org
Another investigation in rats focused on the influence of glucose on the metabolism of D-[6-¹³C]fructose in isolated hepatocytes. The presence of glucose was found to decrease the production of ¹³C-enriched D-glucose from the labeled fructose. nih.govcolab.ws This indicates a regulatory interplay between glucose and fructose metabolism at the hepatic level.
Studies using uniformly labeled fructose ([U-¹³C]fructose) in mice have also provided broader insights into fructose metabolism, demonstrating its contribution to the tricarboxylic acid (TCA) cycle and inflammatory responses. sochob.cl While not specific to the C5 and C6 positions, these studies confirm the systemic distribution and metabolic processing of the fructose carbon skeleton.
The following table summarizes key findings from rodent metabolic studies using ¹³C-labeled fructose:
| Rodent Model | ¹³C-Labeled Fructose Used | Key Findings | Reference |
|---|---|---|---|
| Ketohexokinase Knockout Mice | [6-¹³C]fructose | Reduced conversion to ¹³C-glucose and ¹³C-lactate; detection of [6-¹³C]fructose-6-phosphate in muscle. | physiology.org |
| Rats (Hepatocytes) | D-[6-¹³C]fructose | Exogenous glucose suppressed the generation of ¹³C-enriched D-glucose from labeled fructose. | nih.govcolab.ws |
| Mice (LPS model) | [U-¹³C]fructose | Fructose reprogrammed glutamine-dependent oxidative metabolism to support inflammation. | sochob.cl |
Analytical Techniques for Carbon-13 Isotope Detection
The analysis of metabolites derived from ¹³C-labeled substrates relies on sophisticated analytical techniques capable of distinguishing and quantifying isotopic enrichment.
NMR spectroscopy is a non-invasive technique that allows for the identification and quantification of ¹³C-labeled metabolites in biological samples.
¹³C NMR is particularly powerful for determining the specific positions of ¹³C atoms within a molecule, providing detailed information about the metabolic pathways traversed. In studies with D-[6-¹³C]fructose, ¹³C NMR can be used to track the appearance of the ¹³C label in various downstream metabolites. For instance, the detection of the ¹³C label at the C6 position of glucose would indicate the conversion of fructose to glucose through gluconeogenesis. Similarly, the appearance of the label in the methyl group (C3) of lactate would signify the passage of the C6 of fructose through glycolysis.
In hepatocytes from Goto-Kakizaki rats, a model for type 2 diabetes, the metabolism of D-[6-¹³C]fructose was assessed using ¹³C NMR. This technique allowed for the quantification of ¹³C-enriched D-glucose, L-lactate, and L-alanine released by the liver cells. nih.gov The analysis of the isotopomer distribution provides insights into the relative activities of different metabolic pathways, such as the pentose phosphate pathway and the TCA cycle. nih.gov
Hyperpolarized ¹³C NMR is an advanced technique that dramatically increases the NMR signal of ¹³C-labeled substrates, enabling real-time, in vivo monitoring of metabolic fluxes. While direct hyperpolarization of D-fructose-5,6-¹³C₂ has not been extensively reported, studies with other hyperpolarized ¹³C substrates demonstrate the potential of this method. For example, hyperpolarized [2-¹³C]-fructose has been used for in vivo metabolic imaging. The enhanced signal allows for the rapid detection of the conversion of the labeled substrate into its metabolic products, providing a dynamic view of metabolic activity. This approach could, in principle, be applied to D-fructose-5,6-¹³C₂ to dynamically trace the fate of the C5 and C6 carbons in vivo.
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for detecting the incorporation of stable isotopes into metabolites. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the comprehensive analysis of labeled metabolites in complex biological mixtures. frontiersin.orgphysiology.org
MS-based analysis is used to determine the mass isotopologue distribution (MID) of metabolites. The MID reveals the number of ¹³C atoms incorporated into each metabolite molecule. For example, after administering D-fructose-5,6-¹³C₂, the C6 carbon would be expected to be incorporated into pyruvate as a C3-labeled molecule. Following entry into the TCA cycle, the label would be distributed among various TCA cycle intermediates. By analyzing the MIDs of these intermediates, it is possible to quantify the relative fluxes through different metabolic pathways. sochob.cl
A study on intestinal crypts from mice utilized ¹³C₆-fructose to trace its metabolism. The analysis of isotopomers of metabolites such as fructose-1-phosphate (B91348), glyceraldehyde-3-phosphate, dihydroxyacetone phosphate, malate, and citrate (B86180) revealed the metabolic pathways active in these cells. biorxiv.org This approach can be directly applied to trace the fate of the labeled carbons from D-fructose-5,6-¹³C₂.
The following table outlines the application of these analytical techniques in studying ¹³C-fructose metabolism:
| Analytical Technique | Principle | Application in ¹³C-Fructose Studies | Reference |
|---|---|---|---|
| ¹³C NMR Spectroscopy | Detects the position of ¹³C atoms in molecules. | Identifies and quantifies labeled metabolites like ¹³C-glucose and ¹³C-lactate from [6-¹³C]fructose. | physiology.orgnih.govcolab.wsnih.gov |
| Hyperpolarized ¹³C NMR | Dramatically enhances the NMR signal for real-time flux analysis. | Potential for dynamic in vivo tracing of D-fructose-5,6-¹³C₂ metabolism. | |
| Mass Spectrometry (GC-MS, LC-MS) | Measures mass isotopologue distribution (MID) of metabolites. | Quantifies the incorporation of ¹³C into TCA cycle intermediates and other metabolites. | sochob.clphysiology.orgbiorxiv.org |
Mass Spectrometry (MS) Based Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing the labeling patterns of metabolites derived from this compound. A critical step in GC-MS analysis of non-volatile metabolites like sugars and their phosphates is derivatization, which converts them into volatile compounds suitable for gas chromatography. researchgate.netajrsp.com A common method involves oximation followed by silylation or acetylation. ajrsp.com For instance, fructose can be converted to its methyloxime peracetate derivative, which allows for its separation from other monosaccharides like glucose. nih.govnih.gov
Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecules to fragment in predictable ways. biorxiv.org The resulting mass spectrum contains a series of fragment ions, each with a specific mass-to-charge ratio (m/z). nih.gov When a 13C-labeled substrate like this compound is used, the mass of the fragments containing the labeled carbons will be shifted. For example, a fragment containing both the 5th and 6th carbon of the original fructose molecule will have an m/z that is two units higher than the corresponding fragment from an unlabeled fructose molecule.
The analysis of these fragmentation patterns is crucial for determining the positional enrichment of the 13C label in downstream metabolites. biorxiv.org For example, specific fragmentation patterns of derivatized fructose can yield unique fragments that are informative about the original positions of the labeled carbons. nih.gov This detailed fragmentation analysis provides the raw data for calculating mass isotopomer distributions (MIDs), which are essential for metabolic flux analysis. vanderbilt.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary and powerful approach for the analysis of metabolites from this compound labeling experiments. researchgate.net Unlike GC-MS, LC-MS can analyze a wider range of compounds, including polar and non-volatile metabolites, often without the need for derivatization. researchgate.netnih.gov This makes it particularly suitable for comprehensive metabolomics, where the goal is to measure a large number of different metabolites simultaneously. nih.gov
Various LC methods, such as reversed-phase ion-pairing chromatography and hydrophilic interaction liquid chromatography (HILIC), are used to separate metabolites before they enter the mass spectrometer. nih.govacs.org High-resolution mass spectrometers, like the Orbitrap, are often coupled with LC systems. nih.gov These instruments provide very accurate mass measurements, which helps in the confident identification of metabolites and their isotopologues. nih.gov
In the context of this compound studies, LC-MS is used to track the incorporation of the 13C label into a wide array of intracellular metabolites. acs.org The high sensitivity and specificity of modern LC-MS methods allow for the detection and quantification of dozens or even hundreds of known metabolites in a single analysis. nih.gov This provides a global snapshot of how the carbon from fructose is distributed throughout the metabolic network, offering insights into the activity of various interconnected pathways. nih.gov
Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of metabolites. acs.orgckisotopes.com The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample before analysis. eurisotop.com In the case of studies using this compound as a tracer, other specifically labeled compounds would serve as internal standards for the quantification of downstream metabolites.
The key advantage of IDMS is that the isotopically labeled internal standard behaves almost identically to the native (unlabeled) analyte during sample preparation, extraction, and analysis. acs.org Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, one can correct for these variations and accurately determine the absolute concentration of the analyte in the original sample. acs.orgckisotopes.com
This technique is crucial for obtaining the precise concentration data needed for quantitative models of metabolism. acs.org While GC-MS and LC-MS can provide relative abundances and labeling patterns, IDMS provides the absolute concentration values that are essential for calculating accurate metabolic flux rates. researchgate.net Commercially available 13C-labeled cell extracts can sometimes be used as a convenient source of multiple internal standards for IDMS applications. researchgate.net
Computational Approaches for Metabolic Flux Analysis (MFA)
The experimental data generated from this compound labeling studies, particularly the mass isotopomer distributions, are interpreted using computational models in a process known as Metabolic Flux Analysis (MFA). sci-hub.se MFA is a powerful technique for quantifying the rates (fluxes) of all the reactions in a metabolic network. researchgate.net
Isotopomer Distribution Analysis (IDA)
Isotopomer Distribution Analysis (IDA) is the core of 13C-MFA. It involves the analysis of mass isotopomer distributions (MIDs) of key metabolites measured by mass spectrometry. physiology.org An isotopomer is a molecule with a specific number and position of isotopic labels. A mass isotopomer, which is what is measured by MS, is a molecule with a specific number of isotopic labels, but where the position of the labels is not necessarily known. The MID is the relative abundance of all the mass isotopomers of a given metabolite. vanderbilt.edu
The measured MIDs of metabolites downstream of the initial labeled substrate (this compound) are a direct consequence of the metabolic pathways they have traversed. Different pathways will result in different scrambling and redistribution of the 13C labels, leading to unique MID patterns for each metabolite. researchgate.net By comparing the experimentally measured MIDs to the MIDs predicted by a computational model of the metabolic network for a given set of fluxes, the best-fit flux distribution can be determined. vanderbilt.eduphysiology.org
Flux Model Development and Parameter Estimation
The foundation of any MFA study is a well-defined metabolic network model. This model consists of a set of biochemical reactions, including their stoichiometry and the atom transitions that describe how the carbon backbone of the substrates is rearranged to form the products. vanderbilt.edu The model must also specify which reactions are reversible. vanderbilt.edu
Once the model is established and the experimental MID data is obtained, the process of parameter estimation begins. This is an iterative optimization procedure where the goal is to find the set of metabolic fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model. vanderbilt.edu This is typically achieved using least-squares fitting algorithms. vanderbilt.edu The inputs for this process are the metabolic network, the labeling pattern of the input tracer (e.g., this compound), and the measured MIDs of various intracellular metabolites. sci-hub.se The outputs are the estimated values for all the fluxes in the network, along with their statistical confidence intervals. sci-hub.se
Correction for Natural Isotopic Abundance
A crucial step in analyzing data from 13C labeling experiments is the correction for the natural abundance of stable isotopes. uni-regensburg.de Carbon, for example, naturally exists as a mixture of approximately 98.9% 12C and 1.1% 13C. This means that even in the absence of any labeled tracer, a certain fraction of any given metabolite will contain one or more 13C atoms. uni-regensburg.de
This natural abundance can interfere with the measurement of the MIDs resulting from the introduced tracer and must be mathematically corrected for. uni-regensburg.de Several algorithms and software tools are available to perform this correction. researchgate.net These tools use the known natural abundances of all relevant isotopes (including those in derivatization agents) to calculate and subtract the contribution of naturally occurring heavy isotopes from the measured MIDs. nih.govuni-regensburg.de Failure to perform this correction accurately can lead to significant errors in the estimated metabolic fluxes. uni-regensburg.de
Applications of D Fructose 5,6 13c2 in Elucidating Metabolic Pathways
Fructose (B13574) Catabolism and Anabolism
Fructose enters central carbon metabolism primarily in the liver, where it is phosphorylated and cleaved into triose phosphates. These three-carbon units can then be directed towards energy production (catabolism) or used as building blocks for the synthesis of other molecules like glucose and fatty acids (anabolism). The ¹³C label from D-Fructose-5,6-¹³C₂ specifically traces the fate of the glyceraldehyde portion generated from fructose cleavage.
Following its entry into the cell, fructose is phosphorylated by fructokinase to fructose-1-phosphate (B91348). mdpi.com Aldolase (B8822740) B then cleaves fructose-1-phosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. mdpi.comuniprot.org The D-Fructose-5,6-¹³C₂ tracer specifically labels the glyceraldehyde molecule at what become its C2 and C3 positions. This labeled glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in the glycolytic pathway. khanacademy.orgcsbsju.edu
From G3P, the ¹³C atoms can be traced into pyruvate (B1213749) and subsequently into other molecules like acetyl-CoA and lactate (B86563). For instance, studies using uniformly labeled [U-¹³C₆]-fructose in human adipocytes have shown a dose-dependent increase in the formation of [1,2-¹³C₂]-acetyl-CoA. nih.gov This demonstrates the catabolic breakdown of fructose through glycolysis to pyruvate, followed by the pyruvate dehydrogenase (PDH) reaction. nih.gov The analysis of ¹³C isotopomer distributions in metabolites such as glutamate (B1630785), which is synthesized from the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, allows for the detailed quantification of these pathways. nih.gov The appearance of specific glutamate isotopomers, such as [4,5-¹³C₂]-glutamate, confirms the entry of fructose-derived carbons into the TCA cycle via acetyl-CoA. nih.gov
The process of "carbon scrambling" can occur through reversible reactions in glycolysis and the pentose (B10789219) phosphate pathway (PPP). For example, the reversible action of transaldolase and transketolase in the PPP can alter the original labeling pattern of the sugar phosphates, providing insights into the relative activity of these pathways. nih.gov
A significant fate of fructose carbons in the liver is the synthesis of glucose via gluconeogenesis. frontiersin.org The triose phosphates generated from fructose cleavage can be combined to form fructose-1,6-bisphosphate and then converted to glucose-6-phosphate and ultimately free glucose. frontiersin.org Using ¹³C-labeled fructose allows for the direct measurement of this conversion.
Studies in children using a constant infusion of [U-¹³C]fructose have demonstrated the synthesis of new glucose molecules from the fructose tracer. nih.gov By analyzing the ¹³C isotopomer patterns in plasma glucose using nuclear magnetic resonance (NMR), researchers can quantify the rate of fructose conversion to glucose. nih.gov For example, the detection of glucose molecules with three adjacent ¹³C atoms ([¹³C₃]) when using uniformly labeled fructose indicates that the triose phosphate intermediates recombined directly to form glucose. nih.gov This method has been used to compare gluconeogenic flux from fructose in healthy individuals and those with metabolic disorders. nih.gov
The table below summarizes findings on the conversion of fructose to glucose in a study involving healthy children and those with Hereditary Fructose Intolerance (HFI).
| Subject Group | Fructose Conversion to Glucose (% of total conversion) | Pathway Contribution via Fructose-1-Phosphate Aldolase (%) | Pathway Contribution via 1-Phosphofructokinase (%) |
|---|---|---|---|
| Control Children | ~100 (Reference) | ~53 | 47 |
| HFI Children | ~33 | ~73 | 27 |
The entry of fructose into these metabolic pathways is governed by the enzymes fructokinase (also known as ketohexokinase, KHK) and aldolase B. mdpi.com Fructokinase catalyzes the initial phosphorylation of fructose to fructose-1-phosphate (F1P), a step that traps fructose inside the cell. mdpi.comwikipedia.org Aldolase B then cleaves F1P into DHAP and glyceraldehyde. mdpi.comuniprot.org
The use of ¹³C-labeled fructose has been crucial in understanding the significance of these enzymatic steps, particularly in conditions like Hereditary Fructose Intolerance (HFI), where aldolase B activity is deficient. nih.gov In HFI patients, the infusion of [U-¹³C]fructose leads to a significantly lower rate of ¹³C-labeled glucose production compared to healthy controls, demonstrating a bottleneck at the aldolase B step. nih.gov Interestingly, these tracer studies also revealed an alternative pathway. The finding of specific glucose isotopomers suggested that some fructose-1-phosphate might be further phosphorylated to fructose-1,6-bisphosphate by 1-phosphofructokinase, bypassing the defective aldolase B to some extent. nih.gov This pathway was found to account for nearly half of the fructose-to-glucose conversion in controls and about a quarter in HFI patients, a discovery made possible by stable isotope tracing. nih.gov
Interplay with Glucose Metabolism
Fructose and glucose are often consumed together, and their metabolic pathways are deeply intertwined. Using tracers like D-Fructose-5,6-¹³C₂ alongside labeled glucose isotopes allows scientists to unravel the complex crossover effects where the presence of one sugar alters the metabolic fate of the other.
When both fructose and glucose are present, they compete for and influence shared metabolic pathways. Studies using labeled glucose (e.g., [1,2-¹³C₂]-d-glucose) in the presence of varying fructose concentrations have shown that fructose significantly alters glucose metabolism in human adipocytes. nih.gov One key finding is that increasing fructose concentrations robustly increases the oxidation of glucose-derived carbons to ¹³CO₂. nih.gov
However, this increased glucose oxidation did not correlate with increased energy production through the TCA cycle. nih.govresearchgate.net Instead, the production of ¹³C-labeled glutamate and palmitate from the glucose tracer was negatively correlated with the amount of ¹³CO₂ produced. nih.gov This suggests that fructose diverts glucose away from complete oxidation in the mitochondria and towards other pathways, potentially the serine oxidation glycine (B1666218) cleavage (SOGC) pathway, for the production of cofactors like NAD+/NADP+ needed for fructose-induced fat synthesis. nih.gov
The table below illustrates the effect of fructose on the oxidation of [U-¹³C]-labeled sugars to ¹³CO₂ over a 6-hour period.
| Tracer Administered | Carbon Recovered in Breath CO₂ (%) |
|---|---|
| [U-¹³C]d-glucose | 24.5 |
| [U-¹³C]d-fructose | 30.5 |
Metabolic compartmentation refers to the separation of metabolic pathways and intermediates into different subcellular locations (e.g., cytosol and mitochondria) or into kinetically distinct pools (e.g., an active-use pool versus a storage pool). d-nb.infooup.com Isotope tracers are essential tools for studying this phenomenon.
When D-Fructose-5,6-¹³C₂ is metabolized, the resulting labeled triose phosphates enter the cytosolic pool. From there, they can be used for glycolysis in the cytosol or transported into the mitochondria (as pyruvate or malate) for the TCA cycle. By analyzing the isotopic enrichment of metabolites known to reside in specific compartments, researchers can map the flow of carbon between them. d-nb.info For example, comparing the ¹³C enrichment of cytosolic lactate with mitochondrial citrate (B86180) (inferred from glutamate labeling) can reveal the degree of carbon flux between these compartments. nih.gov
Furthermore, tracer studies can distinguish between metabolically active pools and more inert storage pools. For example, in plant leaves, tracer kinetics have shown that sucrose, glucose, and fructose can exist in different pools that turn over at vastly different rates, with a large, slow-turnover vacuolar pool and a small, rapidly-turning-over cytosolic pool. researchgate.net Similar principles apply in human cells, where tracer data can help model the flux of fructose carbons into immediate use pathways versus storage pathways like glycogen (B147801) or triglycerides. frontiersin.orgtudublin.ie
Pentose Phosphate Pathway (PPP) Activity Assessment
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is critical for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a primary source of reducing equivalents for biosynthetic processes and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide synthesis. nih.govcsic.es Utilizing D-Fructose-5,6-13C2 allows for a nuanced assessment of the PPP's dual functions.
Oxidative and Non-Oxidative Branches of PPP
The PPP consists of two interconnected branches: the oxidative and the non-oxidative. The oxidative branch is responsible for NADPH production, while the non-oxidative branch facilitates the interconversion of sugar phosphates, linking the PPP back to glycolysis. nih.govbiorxiv.org The specific labeling of this compound makes it particularly well-suited for probing the non-oxidative arm of the pathway.
After phosphorylation to Fructose-6-phosphate (B1210287) (F6P), the 13C labels remain at the C5 and C6 positions. This F6P-5,6-13C2 can then enter the reversible non-oxidative PPP. The key enzymes of this branch, transketolase and transaldolase, shuffle carbon atoms between different sugar phosphates.
Transketolase transfers a two-carbon unit. When it acts on F6P-5,6-13C2, it transfers the labeled C5 and C6 fragment to glyceraldehyde-3-phosphate (G3P), forming xylulose-5-phosphate (Xu5P) labeled at its C4 and C5 positions.
Transaldolase transfers a three-carbon unit.
By tracking the appearance and distribution of these 13C labels in the various sugar phosphates of the pathway, such as pentose phosphates, sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P), researchers can quantify the flux and reversibility of the non-oxidative PPP reactions. biorxiv.orgnih.gov This provides insights into how cells redirect carbon skeletons between glycolysis and the PPP to meet specific metabolic demands. nih.gov
In contrast, tracers like [1-13C]glucose are typically used to measure flux through the oxidative branch, as the labeled carbon is lost as 13CO2 during the initial decarboxylation step. biorxiv.org Therefore, this compound offers a complementary view, focusing on the carbon-shuffling reactions that are central to the pathway's flexibility.
NADPH Production and Nucleotide Synthesis Fluxes
The primary driver of flux through the oxidative PPP is the cellular demand for NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for regenerating reduced glutathione (B108866) to combat oxidative stress. nih.govcsic.esvanderbilt.edu While this compound does not directly measure the rate of the NADPH-producing oxidative reactions, it provides crucial information about the fate of the resulting pentose phosphates.
When demand for NADPH exceeds the need for nucleotide precursors, the excess pentose phosphates are recycled back into glycolytic intermediates via the non-oxidative PPP. nih.gov this compound allows for the detailed tracing of this recycling flux. The pentose phosphates generated, such as Ribose-5-phosphate (R5P), are direct precursors for the synthesis of nucleotides like ATP, GTP, and the building blocks of DNA and RNA. By measuring the incorporation of 13C from the fructose tracer into the ribose moiety of these nucleotides, the flux towards nucleotide biosynthesis can be determined. aacrjournals.org This is a critical parameter, as rapidly proliferating cells exhibit high demand for nucleotide synthesis. nih.gov
| Metabolic Flux | Measured Parameter | Relative Flux Rate (Fructose vs. Glucose) | Reference |
|---|---|---|---|
| Non-Oxidative PPP Flux | 13C incorporation into nucleic acid ribose | 250% higher | aacrjournals.orgresearchgate.net |
| Oxidative PPP Flux | 13C enrichment in G6PDH products | Similar | aacrjournals.org |
Tricarboxylic Acid (TCA) Cycle Contributions
The Tricarboxylic Acid (TCA) cycle is the central engine of cellular respiration, responsible for the complete oxidation of acetyl-CoA to generate ATP and reducing equivalents. It also provides essential precursor molecules for a variety of biosynthetic pathways. mdpi.com this compound is an effective tracer for quantifying the contribution of fructose carbon to the pool of TCA cycle intermediates.
Fructose-Derived Acetyl-CoA Entry into TCA Cycle
Fructose enters glycolysis and is cleaved into two three-carbon units. In the case of this compound, metabolism via Fructose-1,6-bisphosphate yields unlabeled dihydroxyacetone phosphate (DHAP) and doubly labeled Glyceraldehyde-3-phosphate-2,3-13C2. This G3P is subsequently converted to Pyruvate-2,3-13C2. The pyruvate dehydrogenase (PDH) complex then decarboxylates this pyruvate to form Acetyl-CoA-1,2-13C2.
This doubly labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The initial turn of the cycle will thus produce citrate labeled at two positions. By using mass spectrometry or NMR to analyze the mass isotopomer distribution (MID) of TCA cycle intermediates like citrate or its downstream product glutamate, researchers can precisely calculate the flux of fructose-derived carbon into the cycle via the PDH reaction. nih.govnih.gov Studies in human adipocytes using uniformly labeled fructose have shown that fructose robustly enters the TCA cycle, with the majority occurring via the PDH flux, leading to a significant increase in labeled glutamate. nih.govresearchgate.net
Anaplerotic and Cataplerotic Fluxes
Metabolic homeostasis requires a balance between the removal of TCA cycle intermediates for biosynthesis (cataplerosis) and their replenishment (anaplerosis). wikipedia.orgmdpi.com this compound can be used to probe these critical fluxes.
Anaplerosis: The primary anaplerotic reaction in many tissues is the carboxylation of pyruvate by pyruvate carboxylase (PC) to form oxaloacetate. nih.gov When Pyruvate-2,3-13C2 is used in this reaction, it forms Oxaloacetate-2,3-13C2. The condensation of this labeled oxaloacetate with unlabeled acetyl-CoA would produce M+2 citrate. However, if it condenses with fructose-derived Acetyl-CoA-1,2-13C2, it results in a distinct M+4 citrate isotopologue. Detecting this M+4 signal provides a direct measure of anaplerotic flux from fructose via the PC pathway. nih.gov
Cataplerosis: Cataplerotic flux can be assessed by tracking the appearance of the 13C label in molecules synthesized from TCA cycle intermediates. For example, oxaloacetate can be converted to aspartate, and α-ketoglutarate can be converted to glutamate. Measuring the labeling in these amino acids provides a quantitative measure of their synthesis rate from fructose-derived carbons. researchgate.net
| Metabolic Flux/Parameter | Method of Measurement | Finding | Reference |
|---|---|---|---|
| PDH Flux (Catabolic) | 13C enrichment in [4,5-13C2]-glutamate | Robust, dose-dependent increase | nih.gov |
| PC Flux (Anabolic) | 13C enrichment in [M+4]-glutamate | Decreased relative to control | nih.gov |
| Overall TCA Entry | Total 13C-glutamate | 7.2-fold increase over control | nih.gov |
De Novo Lipogenesis (DNL) from Fructose Carbon
De novo lipogenesis is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Fructose is considered a potent activator of DNL, providing both the carbon building blocks and the NADPH required for fatty acid chain elongation. mdpi.comresearchgate.netbidmc.org
The Acetyl-CoA-1,2-13C2 generated from this compound in the mitochondria is a key substrate for DNL. For lipogenesis to occur, citrate is exported from the mitochondria to the cytosol, where it is cleaved by ATP-citrate lyase to regenerate Acetyl-CoA-1,2-13C2 and oxaloacetate. nih.govportlandpress.com This labeled acetyl-CoA is then carboxylated to form malonyl-CoA, the direct precursor for the fatty acid synthase (FAS) complex.
The FAS complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. By using this compound as a tracer, the incorporation of the 13C2 units into newly synthesized fatty acids, such as palmitate, can be precisely measured. nih.govnih.gov This allows for the direct quantification of the fractional contribution of fructose carbon to the total DNL rate. Studies have demonstrated that fructose consumption significantly increases the synthesis of new palmitate. hilarispublisher.comescholarship.org Furthermore, tracing studies in human adipocytes showed that fructose not only increases the synthesis of palmitate but also its subsequent release from the cells. nih.gov
Fatty Acid Synthesis Pathways
The use of 13C-labeled fructose has been instrumental in demonstrating that fructose is a potent inducer of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov Studies using 13C-labeled fructose have shown its incorporation into acetyl-CoA, a key building block for fatty acids, ultimately leading to the synthesis of palmitate. mdpi.com
Research has revealed that fructose carbons are more readily incorporated into fatty acids compared to glucose carbons. escholarship.org Specifically, studies in mice have shown that after consuming a beverage containing 13C-labeled fructose, over 20% of the total fatty acid carbons in the liver were labeled, a significantly higher proportion than that observed with 13C-labeled glucose. escholarship.org Interestingly, some research suggests that fructose promotes the synthesis of saturated fatty acids over unsaturated ones. researchgate.netmdpi.com
The conversion of fructose to fatty acids involves its metabolism to acetyl-CoA. mdpi.com One surprising finding from studies using 13C-labeled fructose is that in the liver, the conversion of fructose carbons into fatty acids can occur without requiring the enzyme ATP-citrate lyase (ACLY), which was previously thought to be essential for this process. escholarship.org Instead, it appears that fructose can be converted by the gut microbiota into acetate, which is then used by the liver for lipogenesis. escholarship.org
The table below summarizes findings on the contribution of fructose to fatty acid synthesis from various studies.
| Study Focus | Key Findings with 13C-Fructose | Organism/System |
| Fructose-induced lipogenesis | Fructose is a more potent inducer of hepatic DNL than glucose. nih.gov | Humans, Animals |
| Adipocyte metabolism | Fructose stimulates de novo fatty acid synthesis in human adipocytes. nih.gov | Human adipocytes in culture |
| Hepatic fatty acid synthesis | Fructose carbons are substantially incorporated into hepatic fatty acids. escholarship.org | Mice |
| Fatty acid saturation | Fructose preferentially promotes the synthesis of saturated fatty acids. researchgate.netmdpi.com | Mice |
| Role of ACLY | Hepatic DNL from fructose carbons can bypass the need for ACLY. escholarship.org | Mice |
| Microbiota-derived acetate | Gut microbiota can convert fructose to acetate, which is then used for hepatic lipogenesis. escholarship.org | Mice |
Glycerol-3-Phosphate Production for Triglyceride Synthesis
Triglycerides are composed of a glycerol (B35011) backbone esterified with three fatty acids. The glycerol-3-phosphate (G3P) required for this backbone can be derived from various metabolic precursors, including fructose. The use of specifically labeled fructose, such as this compound, allows for the precise tracking of the C5 and C6 carbons as they are incorporated into the glycerol backbone of triglycerides.
Fructose is metabolized in the liver to triose phosphates, which can then be converted to G3P. mdpi.com Studies using [U-13C]fructose have demonstrated that fructose is a significant contributor to the de novo synthesis of the glycerol moiety of triglycerides. reading.ac.uk In fact, research in mice has shown that exogenous fructose contributes a substantial fraction of newly synthesized G3P. mdpi.com
The pathway for G3P synthesis from fructose is considered part of the "indirect pathway." mdpi.com This means that fructose is first broken down into three-carbon units (triose phosphates) before being built back up into G3P. This is in contrast to the "direct pathway" where pre-existing glycerol is phosphorylated. By analyzing the isotopic labeling patterns in the glycerol backbone of triglycerides after administration of labeled fructose, researchers can quantify the contribution of fructose to triglyceride synthesis. physiology.org
The following table details research findings on the role of fructose in G3P production for triglyceride synthesis.
| Study Detail | Finding with Labeled Fructose | Model |
| Fructose metabolism to G3P | Fructose is converted to triose phosphates, which are precursors for G3P synthesis. mdpi.com | Metabolic models |
| Contribution to triglyceride glycerol | [U-13C]fructose makes a major contribution to de novo triglyceride-glycerol synthesis. reading.ac.uk | Humans |
| Quantifying G3P from fructose | Exogenous fructose contributes a substantial fraction of newly synthesized G3P. mdpi.com | Mice |
| Isotopic analysis of triglyceride backbone | 13C NMR analysis of triglycerides after [U-13C]fructose administration reveals the contribution of fructose to the glycerol backbone. mdpi.com | Mice |
Glycogen Synthesis and Turnover
This compound is a valuable tracer for investigating the complex pathways of glycogen synthesis and its subsequent breakdown. The labeled carbons allow for the differentiation between various routes of glucose and fructose incorporation into glycogen stores.
Direct and Indirect Pathways of Glycogen Formation
Hepatic glycogen can be synthesized through two main pathways: the direct pathway and the indirect pathway. uc.pt The direct pathway involves the direct conversion of glucose to glucose-6-phosphate and then to glycogen. researchgate.net The indirect pathway involves the initial breakdown of hexoses into three-carbon intermediates (like lactate and pyruvate), which are then used to synthesize glucose-6-phosphate via gluconeogenesis before being stored as glycogen. uc.ptd-nb.info
Fructose is metabolized almost exclusively via the indirect pathway to form glycogen. researchgate.netmdpi.com It is first converted to triose phosphates in the liver, which then enter the gluconeogenic pathway to form glucose-6-phosphate and subsequently glycogen. mdpi.com The use of 13C-labeled fructose allows researchers to trace the journey of fructose carbons through this indirect route. csic.es By analyzing the distribution of 13C isotopes in the glucose units of glycogen, the relative contributions of the direct and indirect pathways can be determined. d-nb.info For instance, when [U-13C]fructose is administered, the resulting glycogen shows strong enrichment with 13C-isotopomers like [1,2,3-13C3]- and [4,5,6-13C3]glucose, which are characteristic products of gluconeogenesis from triose phosphates. nih.gov
The table below summarizes the roles of the direct and indirect pathways in glycogen synthesis from fructose.
| Pathway | Description | Role of Fructose |
| Direct Pathway | Glucose → Glucose-6-Phosphate → Glycogen. researchgate.net | Fructose does not significantly utilize this pathway. researchgate.netmdpi.com |
| Indirect Pathway | Hexose (B10828440) → Triose Phosphates → Glucose-6-Phosphate → Glycogen. uc.ptd-nb.info | Fructose is almost exclusively metabolized via this pathway for glycogen synthesis. researchgate.netmdpi.com |
Hepatic Glycogen Dynamics from Fructose
Studies using 13C-labeled fructose have provided significant insights into how the liver manages glycogen stores in response to fructose consumption. Fructose has been shown to stimulate hepatic glycogen synthesis. frontiersin.orgdiabetesjournals.org Even at low doses, fructose can enhance the rate of glycogen synthesis. diabetesjournals.org
The following table presents findings from studies on hepatic glycogen dynamics using labeled fructose.
| Research Focus | Key Finding with Labeled Fructose | Experimental Model |
| Stimulation of Glycogen Synthesis | Fructose increases the rate of hepatic glycogen synthesis. frontiersin.orgdiabetesjournals.org | Perfused mouse livers, Humans |
| Quantification of Fructose Contribution | Fructose contributes a quantifiable percentage (e.g., 11-17%) to hepatic glycogen stores. mdpi.com | Mice |
| Integrated Flux Analysis | Combined use of 13C-fructose and 2H2O allows for detailed analysis of glycogen fluxes. mdpi.comresearchgate.net | Mice |
| Glycogen Level Maintenance | Fructose contributes to the maintenance of hepatic glycogen levels. mdpi.com | Mice |
Lactate and Alanine (B10760859) Production from Fructose
The metabolic fate of fructose extends beyond storage as fat or glycogen; a significant portion is converted into lactate and alanine. Using this compound allows for the precise tracing of the C5 and C6 carbons of fructose into these three-carbon molecules.
Studies in mice have shown that a notable fraction of ingested fructose is converted to lactate and alanine by the small intestine. escholarship.org The liver also plays a crucial role in this conversion. physiology.org The use of 13C-labeled fructose has enabled the quantification of this process, revealing that fructose carbons contribute significantly to the circulating pools of lactate and alanine. escholarship.org Interestingly, when comparing fructose labeled in its first three carbons versus its last three, both halves of the molecule contribute equally to lactate production. escholarship.org
The conversion of fructose-derived pyruvate to alanine is an important metabolic step. researchgate.net The analysis of 13C enrichment in alanine provides insights into the activity of enzymes like alanine aminotransferase. nih.gov Studies have observed that after administration of [U-13C]fructose, 13C-labeled lactate and alanine isotopomers are readily detected, confirming the active conversion of fructose into these metabolites. nih.gov
The table below summarizes the research on the production of lactate and alanine from fructose.
| Metabolite | Key Findings with 13C-Fructose | Organism/System |
| Lactate | A significant portion of dietary fructose is converted to lactate. escholarship.orgphysiology.org | Mice, Humans |
| Alanine | Fructose carbons are actively incorporated into alanine. nih.govescholarship.org | Mice |
| Site of Conversion | The small intestine converts a substantial amount of fructose to lactate and alanine. escholarship.org | Mice |
| Equal Contribution | Both the C1-C3 and C4-C6 portions of fructose contribute equally to lactate production. escholarship.org | Mice |
Advanced Research Concepts and Interpretations with D Fructose 5,6 13c2
Kinetic Analysis of Isotopic Enrichment and Washout
Kinetic analysis using D-Fructose-5,6-13C2 involves monitoring the rate at which the 13C label appears in downstream metabolites (isotopic enrichment) and the rate at which it is cleared from the metabolic system (washout). This provides a dynamic view of metabolic processes, offering insights into the speed of specific pathways and the turnover rates of metabolite pools.
In a typical experiment, a biological system, such as cultured cells or a whole organism, is administered a pulse of this compound. Subsequently, samples are collected at various time points to measure the incorporation of the 13C label into key metabolites. The rate of enrichment is indicative of the velocity of the metabolic pathway leading to that metabolite. For instance, the rapid appearance of 13C in fructose-1,6-bisphosphate would suggest a high flux through the initial steps of glycolysis.
Conversely, washout kinetics are determined by replacing the 13C-labeled substrate with its unlabeled counterpart and tracking the decline of the isotopic label in the metabolite pools. This provides information on how quickly the labeled carbons are consumed or transported out of the system. The oxidation rate of fructose (B13574) can be determined by measuring the appearance of 13CO2 in exhaled breath, with studies showing that approximately 45% of ingested fructose is oxidized within a few hours. d-nb.info
Table 1: Hypothetical Kinetic Data for this compound Metabolism in Hepatocytes
| Time (minutes) | 13C Enrichment in Fructose-1,6-bisphosphate (%) | 13C Enrichment in Lactate (B86563) (%) |
|---|---|---|
| 0 | 0 | 0 |
| 5 | 35 | 10 |
| 15 | 70 | 45 |
| 30 | 85 | 75 |
Positional Isotopic Resolution for Pathway Disambiguation
The specific placement of the 13C labels at the 5th and 6th carbon positions of the fructose molecule is critical for resolving ambiguities between different metabolic pathways. medicinacomplementar.com.brcore.ac.uk This technique, known as positional isotopic resolution or mass isotopomer distribution analysis (MIDA), allows researchers to deduce the specific enzymatic reactions that have acted upon the substrate.
For example, in the pentose (B10789219) phosphate (B84403) pathway (PPP), the metabolism of fructose-6-phosphate (B1210287) (derived from fructose) can proceed through either the oxidative or non-oxidative branches. The oxidative branch results in the loss of the C1 carbon as CO2, while the non-oxidative branch, involving enzymes like transketolase and transaldolase, rearranges the carbon skeleton. By tracing the fate of the 13C labels from the 5th and 6th positions of fructose, it is possible to distinguish between these routes. If the 13C labels from this compound appear in ribose-5-phosphate, it provides evidence for the activity of the non-oxidative PPP. medicinacomplementar.com.br
Similarly, the entry of fructose-derived carbons into the tricarboxylic acid (TCA) cycle can be elucidated. The cleavage of fructose-1,6-bisphosphate yields two three-carbon units: dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The 13C labels from this compound will be located on the third carbon of both of these molecules. Their subsequent conversion to pyruvate (B1213749) and then acetyl-CoA allows for the tracking of these labeled carbons into TCA cycle intermediates like citrate (B86180) and glutamate (B1630785). pnas.org The specific pattern of 13C labeling in these intermediates can reveal the relative contributions of different pathways feeding into the TCA cycle.
Table 2: Expected 13C Labeling Patterns from this compound in Key Metabolic Pathways
| Pathway | Key Metabolite | Expected 13C Position(s) |
|---|---|---|
| Glycolysis | Pyruvate | C3 |
| Pentose Phosphate Pathway (Non-oxidative) | Ribose-5-Phosphate | C4, C5 |
Elucidation of Enzyme Regulation and Bottlenecks
The accumulation of a 13C-labeled metabolite upstream of a particular enzymatic step can signify a regulatory control point or a metabolic bottleneck. pnas.orgresearchgate.net For instance, if a high enrichment of 13C is observed in fructose-1,6-bisphosphate but a comparatively low enrichment is seen in downstream glycolytic intermediates, it could suggest that the activity of aldolase (B8822740) is rate-limiting under the experimental conditions.
Hyperpolarized 13C NMR studies, a sensitive technique for tracking metabolic conversions in real-time, have been used to identify kinetic barriers in glycolysis. dtu.dk Such studies have highlighted the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, catalyzed by phosphofructokinase, as a key regulatory step. dtu.dk While fructokinase, the enzyme that phosphorylates fructose to fructose-1-phosphate (B91348), is largely unregulated by the cell's energy status, the subsequent steps in fructose metabolism are subject to tight control. nih.gov By using this compound, researchers can pinpoint these control points by observing where the isotopic label accumulates.
Table 3: Hypothetical Isotopic Enrichment Indicating a Metabolic Bottleneck at Pyruvate Kinase
| Metabolite | Relative 13C Enrichment (%) | Interpretation |
|---|---|---|
| Fructose-1,6-bisphosphate | 95 | High flux into glycolysis |
| Phosphoenolpyruvate | 92 | Accumulation before Pyruvate Kinase |
| Pyruvate | 35 | Reduced flux through Pyruvate Kinase |
Quantification of Metabolic Flux Ratios and Absolute Fluxes
Beyond qualitative pathway tracing, the data obtained from this compound experiments can be used to quantify the rates of metabolic reactions, known as metabolic fluxes. dtu.dkweizmann.ac.il By measuring the distribution of 13C isotopomers in metabolic products, it is possible to calculate the relative contributions of different pathways to the formation of a particular metabolite (flux ratios). For example, the ratio of 13C enrichment in lactate versus CO2 can provide an estimate of the balance between anaerobic glycolysis and oxidative phosphorylation.
To determine absolute fluxes (the actual rate of metabolite conversion, often expressed in units of concentration per unit of time), researchers often employ computational modeling in conjunction with isotopic tracer data. osti.gov This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), integrates the isotopic labeling data into a stoichiometric model of the metabolic network. osti.gov The model is then used to solve for the unknown flux values that best explain the observed labeling patterns. Studies using 13C-labeled fructose have been instrumental in quantifying its conversion to glucose, which can be as high as 50% of an ingested dose, and its contribution to de novo lipogenesis. core.ac.uknih.gov
Table 4: Example of Metabolic Flux Ratios Determined from this compound Tracing
| Flux Ratio | Description | Hypothetical Value |
|---|---|---|
| Glycolysis / Pentose Phosphate Pathway | The proportion of fructose entering glycolysis versus the PPP. | 85% / 15% |
| Pyruvate Dehydrogenase / Pyruvate Carboxylase | The fate of pyruvate entering the TCA cycle via acetyl-CoA versus anaplerosis. | 70% / 30% |
Future Directions and Emerging Research Avenues
Integration of Stable Isotope Tracing with Multi-Omics Data
A major frontier in metabolic research is the integration of stable isotope tracing data with other "omics" platforms, such as transcriptomics, proteomics, and untargeted metabolomics. This multi-omics approach provides a more holistic view of cellular function, connecting metabolic fluxes with gene expression and protein abundance. nih.govnih.gov
By using D-Fructose-5,6-13C2 as a tracer, researchers can follow the metabolic fate of fructose (B13574) and quantify its contribution to various metabolic pathways. creative-proteomics.com Simultaneously, transcriptomic analysis can reveal changes in the expression of genes encoding enzymes and transporters involved in fructose metabolism. Proteomic analysis can then confirm whether these changes in gene expression translate to altered protein levels. Untargeted metabolomics provides a broad snapshot of the metabolome, identifying other metabolites that are affected by changes in fructose metabolism.
This integrated approach allows scientists to move beyond simply measuring metabolic fluxes to understanding the regulatory mechanisms that control these pathways. royalsocietypublishing.org For instance, a study could use this compound to trace fructose metabolism in cancer cells and combine this with proteomic data to identify key enzymes that are upregulated. nih.gov This could reveal novel therapeutic targets for inhibiting fructose-driven tumor growth. mpbio.com
Table 1: Illustrative Multi-Omics Integration with this compound Tracing
| Omics Platform | Data Generated | Potential Insights with this compound |
| Transcriptomics | mRNA expression levels of genes involved in fructose transport and metabolism. | Correlate changes in fructose flux with the upregulation or downregulation of specific metabolic genes. |
| Proteomics | Abundance of enzymes and transporters related to fructose pathways. | Validate that changes in gene expression lead to corresponding changes in protein levels, providing a more direct link to metabolic function. |
| Untargeted Metabolomics | Comprehensive profile of all detectable metabolites in a biological sample. | Identify unexpected metabolic consequences of altered fructose metabolism and discover novel biomarkers. |
Development of Novel Isotopic Labeling Strategies and Analytical Techniques
The development of new isotopic labeling strategies and more sensitive analytical techniques is crucial for advancing the utility of tracers like this compound. While uniformly labeled substrates (e.g., U-13C-fructose) are informative, specifically labeled isotopomers like this compound provide more detailed information about the activity of specific enzymes and pathways. mdpi.com
Future strategies may involve the use of multiple, differentially labeled tracers in a single experiment to simultaneously probe different aspects of metabolism. biorxiv.org Advances in analytical platforms, such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously improving the ability to detect and quantify isotopically labeled molecules with greater sensitivity and accuracy. acs.orgoup.comphysiology.org Techniques like isotope-edited total correlation spectroscopy (ITOCSY) in NMR and advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods are making it possible to analyze complex biological samples with minimal preparation. acs.orgphysiology.org
Furthermore, the development of computational tools and algorithms is essential for interpreting the complex datasets generated from these experiments. researchgate.net These tools help to model metabolic networks and calculate metabolic fluxes, providing a quantitative understanding of cellular metabolism. nih.gov
Challenges and Limitations in Carbon-13 Tracer Studies in Complex Biological Systems
Despite the power of carbon-13 tracer studies, several challenges and limitations remain, particularly when studying complex biological systems like whole organisms.
One major challenge is the need for isotopic steady state, where the enrichment of the tracer in the metabolic pools being studied remains constant over time. nih.gov Achieving this can be difficult in vivo due to the dynamic nature of metabolism and the distribution of the tracer throughout different tissues. frontiersin.orgphysiology.org The slow turnover of some metabolic pools can necessitate long infusion times. physiology.org
Another limitation is the complexity of metabolic networks. The interconnectedness of metabolic pathways can make it challenging to isolate the specific effects of the tracer and to accurately model all possible metabolic routes. biorxiv.orgresearchgate.net The presence of multiple compartments (e.g., different organelles within a cell or different tissues in an organism) further complicates the analysis. frontiersin.org
The cost and limited availability of some stable isotope-labeled compounds can also be a constraint. silantes.com Additionally, the analytical methods required for isotope tracing can be complex and require specialized expertise and instrumentation. silantes.com
Overcoming these challenges will require careful experimental design, the development of more sophisticated analytical and computational methods, and a deeper understanding of the complexities of in vivo metabolism. researchgate.netbiorxiv.org
Q & A
Q. How can researchers verify the isotopic purity of D-Fructose-5,6-13C2, and what analytical techniques are most reliable?
Isotopic purity is critical for tracer studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard methods. For NMR, compare the ¹³C signal intensities at positions 5 and 6 against natural abundance controls. MS analysis (e.g., LC-MS or GC-MS) quantifies isotopic enrichment by monitoring mass-to-charge (m/z) ratios of molecular ions. Suppliers typically provide certificates of analysis (COA) with isotopic enrichment data (e.g., ≥95% for TRC F792517) . Cross-validate these results with in-house NMR or MS protocols to ensure consistency.
Q. What experimental protocols are recommended for handling and storing this compound to maintain stability?
Store the compound at +4°C in airtight, light-protected containers to prevent degradation. Pre-weigh aliquots under inert gas (e.g., nitrogen) to avoid hygroscopic effects. For cell culture or in vivo studies, prepare fresh solutions in isotonic buffers (e.g., PBS) and confirm solubility (≥50 mg/mL in water) . Include unlabeled fructose controls to distinguish isotope-specific effects from background metabolic activity.
Q. How does the molecular weight of this compound differ from unlabeled fructose, and why is this critical for metabolic studies?
The molecular weight increases by 2 atomic mass units (AMU) due to ¹³C substitution at positions 5 and 5. Unlabeled fructose (C₆H₁₂O₆) has a molecular weight of 180.16, while this compound is 182.16 . This difference enables precise tracking via MS or isotope ratio mass spectrometry (IRMS) in flux analyses, distinguishing labeled metabolites from endogenous pools.
Advanced Research Questions
Q. How can this compound be applied in ¹³C metabolic flux analysis (MFA) to resolve contradictions in glycolytic pathway dynamics?
Incorporate the labeled fructose into cell cultures or perfused tissues and perform time-course ¹³C MRS (Magnetic Resonance Spectroscopy) to monitor downstream metabolites like lactate, glutamate, and acetyl-CoA . For example, in melanoma xenografts, ¹³C MRS revealed glycolytic flux heterogeneity by tracking [5,6-13C₂] labeling patterns in lactate. Resolve conflicting data by integrating isotopomer distribution models (e.g., INCA software) and validating with parallel LC-MS/MS quantification of key intermediates .
Q. What strategies optimize the use of this compound in disentangling pentose phosphate pathway (PPP) activity from glycolysis in cancer metabolism studies?
Co-administer ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose) and this compound to trace carbon redistribution between glycolysis and PPP. Analyze ¹³C isotopomers in ribose-5-phosphate (PPP product) and compare with glycolytic intermediates. Evidence from maize kernel studies showed that [5,6-¹³C₂] isotopologues arise from PPP-glycolysis crosstalk, detectable via tandem MS or 2D-NMR . Use kinetic modeling to quantify flux partitioning and account for isotopic dilution effects.
Q. How can conflicting data on fructose uptake kinetics in hepatocytes vs. adipocytes be addressed using this compound?
Design dual-tracer experiments with this compound and D-Glucose-¹³C₆ to compare transport mechanisms. Use pulse-chase protocols and isolate membrane fractions for Western blotting of GLUT5 transporters. Quantify intracellular ¹³C-fructose via LC-HRMS and normalize to protein content. Discrepancies may arise from cell-specific expression of fructolytic enzymes (e.g., ketohexokinase); validate with siRNA knockdowns and activity assays .
Methodological Considerations
- Data Analysis: Use software tools like MetaFlux or OpenMx for dynamic ¹³C MFA, incorporating time-resolved ¹³C MRS datasets .
- Quality Control: Regularly verify isotopic purity using supplier-provided COAs and in-house NMR (e.g., ¹³C DEPT-Q spectra) to detect positional labeling errors .
- Ethical Compliance: Adhere to biosafety protocols for handling labeled compounds, including waste disposal guidelines for ¹³C-labeled materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
